molecular formula C9H14O2 B13173458 Methyl 5,5-dimethylhex-2-ynoate

Methyl 5,5-dimethylhex-2-ynoate

Cat. No.: B13173458
M. Wt: 154.21 g/mol
InChI Key: HIDACKOYEPYLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,5-dimethylhex-2-ynoate: is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a methyl ester group and a terminal alkyne, making it a versatile intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Amines, alcohols, thiols

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones

    Reduction: Alkenes and alkanes

    Substitution: Substituted esters and amides

Scientific Research Applications

Chemistry:

Methyl 5,5-dimethylhex-2-ynoate is used as an intermediate in the synthesis of various organic compounds.

Biology:

In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving esters and alkynes. It serves as a model substrate to investigate the mechanisms of esterases and alkyne reductases .

Medicine:

Its derivatives have been explored for their antimicrobial and anticancer properties .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis .

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylhex-2-ynoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol . The alkyne group can undergo addition reactions with nucleophiles, resulting in the formation of substituted products .

Molecular Targets and Pathways:

    Esterases: Hydrolyze the ester group to form carboxylic acids and alcohols

    Nucleophiles: Add to the alkyne group to form substituted products

Comparison with Similar Compounds

    Methyl 5,5-dimethylhex-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Ethyl 5,5-dimethylhex-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5,5-dimethylhexanoate: Similar structure but without the alkyne group.

Uniqueness:

Methyl 5,5-dimethylhex-2-ynoate is unique due to the presence of both a terminal alkyne and a methyl ester group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 5,5-dimethylhex-2-ynoate

InChI

InChI=1S/C9H14O2/c1-9(2,3)7-5-6-8(10)11-4/h7H2,1-4H3

InChI Key

HIDACKOYEPYLFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC#CC(=O)OC

Origin of Product

United States

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